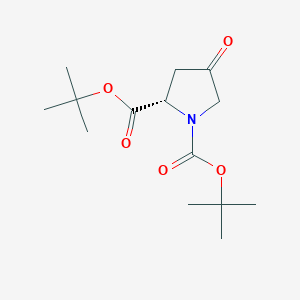

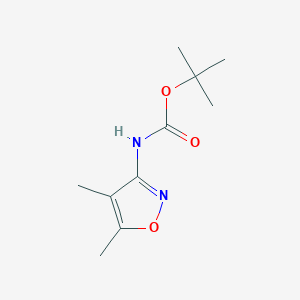

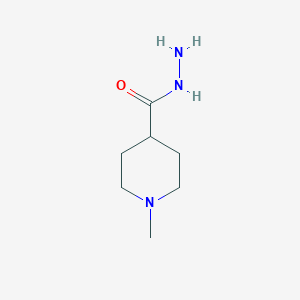

![molecular formula C14H25NO4 B061326 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid CAS No. 165947-29-5](/img/structure/B61326.png)

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the nucleophilic displacement of bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine. The reaction proceeds at 60°C overnight in tetrahydrofuran as the solvent, resulting in a high yield of 79% .

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been determined. It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. The bond lengths and angles of this piperazine-carboxylate are typical .

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure, which includes a cyclohexane ring and a tert-butoxy group, makes it a versatile intermediate. It can undergo various chemical reactions such as free radical bromination and nucleophilic substitution .

Mecanismo De Acción

Target of Action

It is known to belong to the class of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various coupling and oxidation reactions.", "Starting Materials": [ "2-tert-Butoxy-2-oxoacetic acid", "Cyclohexanone", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2-tert-Butoxy-2-oxoacetic acid with NHS and DIC to form 2-tert-Butoxy-2-oxoethyl-N-hydroxysuccinimide ester in DMF solvent.", "Step 2: Addition of cyclohexanone to the above reaction mixture and reaction in the presence of TEA to form 4-{[(2-tert-Butoxy-2-oxoethyl)oxy]methyl}cyclohexanone.", "Step 3: Reduction of the ketone group in the above compound using sodium borohydride in ethanol solvent to form 4-{[(2-tert-Butoxy-2-hydroxyethyl)oxy]methyl}cyclohexanone.", "Step 4: Protection of the hydroxyl group in the above compound with TBDMS chloride and imidazole in DMF solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)oxy]methyl}cyclohexanone.", "Step 5: Deprotection of the carboxylic acid group in the above compound using hydrochloric acid in dioxane solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone.", "Step 6: Coupling of the above compound with cyclohexylamine in DMF solvent in the presence of DIC and TEA to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone-1-carboxylic acid.", "Step 7: Deprotection of the TBDMS group in the above compound using TBAF in THF solvent to form the final product, 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid." ] } | |

Número CAS |

165947-29-5 |

Nombre del producto |

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid |

Fórmula molecular |

C14H25NO4 |

Peso molecular |

271.35 g/mol |

Nombre IUPAC |

4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h10-11,15H,4-9H2,1-3H3,(H,17,18) |

Clave InChI |

ROTYORSNVMSVPG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

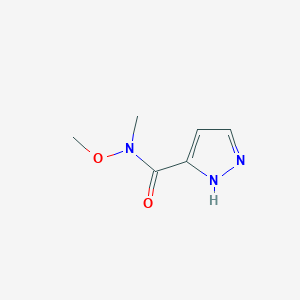

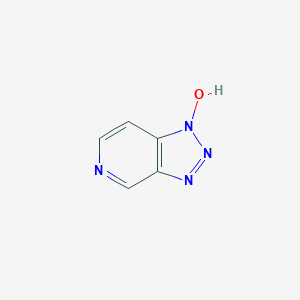

![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)

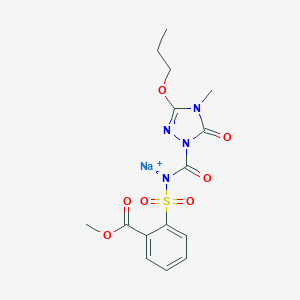

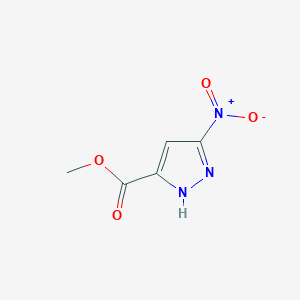

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)